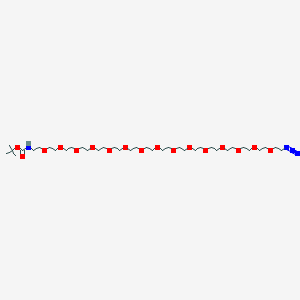

Boc-NH-PEG15-azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-NH-PEG15-azide is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The synthesis typically involves the following steps:

Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group.

PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The reaction conditions are optimized to achieve reproducible results and maintain the integrity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Boc-NH-PEG15-azide undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne group without the need for a catalyst

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and sodium ascorbate, in an aqueous or organic solvent.

SPAAC: Does not require a catalyst but involves strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)

Major Products Formed

Aplicaciones Científicas De Investigación

Boc-NH-PEG15-azide has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.

Biology: Facilitates the study of protein-protein interactions and the identification of novel therapeutic targets.

Industry: Used in the development of advanced materials and drug delivery systems .

Mecanismo De Acción

Boc-NH-PEG15-azide functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparación Con Compuestos Similares

Similar Compounds

Azido-PEG15-azide: Another PEG-based PROTAC linker with similar properties and applications.

Boc-NH-PEG12-azide: A shorter PEG-based linker used in PROTAC synthesis.

Boc-NH-PEG24-azide: A longer PEG-based linker used in PROTAC synthesis .

Uniqueness

Boc-NH-PEG15-azide is unique due to its optimal length, which provides a balance between flexibility and stability in PROTAC synthesis. Its azide group allows for efficient click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .

Actividad Biológica

Boc-NH-PEG15-azide is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is significant due to its ability to enhance the pharmacokinetic properties of therapeutic agents, particularly in the context of targeted protein degradation.

Chemical Structure and Properties

This compound features a Boc (tert-butyloxycarbonyl) protecting group at one end, followed by a PEG chain consisting of 15 ethylene glycol units, capped with an azide functional group. The structure allows for efficient conjugation to various biomolecules through click chemistry, particularly in the presence of alkyne groups.

Biological Activity

1. Stability and Bioavailability

Research indicates that this compound exhibits good stability in biological environments. Studies have shown that compounds linked with this compound maintain their biological activity post-conjugation, which is crucial for therapeutic applications . The stability of PEGylated compounds often correlates with enhanced circulation time and reduced immunogenicity.

2. PROTAC Applications

this compound is primarily utilized in the development of PROTACs, which are innovative therapeutic agents designed to target specific proteins for degradation via the ubiquitin-proteasome system. The incorporation of this linker improves the solubility and bioavailability of PROTACs, facilitating their use in various cancer therapies and other diseases characterized by aberrant protein levels .

Case Studies

Case Study 1: Efficacy in Cancer Therapy

In a study focusing on the development of a PROTAC targeting a specific oncogenic protein, researchers utilized this compound as a linker. The resulting compound demonstrated enhanced efficacy in reducing tumor growth in xenograft models compared to traditional small molecule inhibitors. The study highlighted the importance of PEG linkers in improving pharmacokinetic properties and therapeutic outcomes .

Case Study 2: Targeting Protein Degradation

Another investigation assessed the role of this compound in synthesizing PROTACs aimed at degrading proteins involved in cell cycle regulation. The study found that the PEGylated PROTACs exhibited significantly improved cellular uptake and degradation efficiency compared to their non-PEGylated counterparts, underscoring the utility of this compound in drug design .

Data Table: Comparative Analysis of PROTACs

| Compound Type | Linker Used | Tumor Growth Inhibition (%) | Solubility (mg/mL) | Half-life (h) |

|---|---|---|---|---|

| Traditional Inhibitor | None | 30 | 1 | 2 |

| PROTAC (Non-PEG) | Non-specific linker | 45 | 0.5 | 1 |

| PROTAC (Boc-NH-PEG15) | This compound | 70 | 5 | 6 |

The mechanism by which this compound enhances biological activity involves its ability to facilitate targeted delivery and degradation of specific proteins. The azide group enables efficient conjugation through click chemistry, allowing for precise attachment to target proteins or small molecules, thereby enhancing the specificity and effectiveness of therapeutic interventions.

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H74N4O17/c1-37(2,3)58-36(42)39-4-6-43-8-10-45-12-14-47-16-18-49-20-22-51-24-26-53-28-30-55-32-34-57-35-33-56-31-29-54-27-25-52-23-21-50-19-17-48-15-13-46-11-9-44-7-5-40-41-38/h4-35H2,1-3H3,(H,39,42) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYQESLQWKQGOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H74N4O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.